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molecular formula C4H4ClF3O B1317544 4,4,4-Trifluorobutanoyl chloride CAS No. 406-91-7

4,4,4-Trifluorobutanoyl chloride

Cat. No. B1317544
M. Wt: 160.52 g/mol
InChI Key: MEWIPRPYWOTKFX-UHFFFAOYSA-N
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Patent
US05550258

Procedure details

101 ml of oxalyl chloride and 0.1 ml of dimethylformamide was added to a solution of thus obtained 131 g of the 4,4,4-trifluorobutyric acid in 1 liter of pentane, and the resultant solution was refluxed for three hours. Then the reaction solution was distilled to yield 112 g of 4,4,4-trifluorobutyryl chloride in a yield of 76%. (b.p. 103° C./760 mmHg)
Quantity
101 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].CN(C)C=O.[F:12][C:13]([F:20])([F:19])[CH2:14]CC(O)=O>CCCCC>[F:12][C:13]([F:20])([F:19])[CH2:14][CH2:1][C:2]([Cl:4])=[O:3]

Inputs

Step One
Name
Quantity
101 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.1 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
131 g
Type
reactant
Smiles
FC(CCC(=O)O)(F)F
Name
Quantity
1 L
Type
solvent
Smiles
CCCCC
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Then the reaction solution was distilled

Outcomes

Product
Name
Type
product
Smiles
FC(CCC(=O)Cl)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 112 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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